tert-Butyl-d9-amine Hydrobromide
Overview
Description
Mechanism of Action
Target of Action
tert-Butyl-d9-amine Hydrobromide, also known as tert-Butylamine-d9 Hydrobromide, is a biochemical used in proteomics research . .
Mode of Action
It is a labeled analog of tert-butylamine, which is a common reagent in chemical syntheses .
Biochemical Pathways
As a labeled analog, it can serve as a unique reagent or building block for the synthesis of deuterated compounds . The incorporation of deuterium atoms into organic molecules can provide insights into reaction pathways, intermediates, and kinetics by allowing researchers to monitor the fate of specific atoms throughout a reaction .
Pharmacokinetics
The use of deuterated compounds like this compound can affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the resolution and clarity of spectroscopic data, which can be useful in pharmacokinetic studies .
Result of Action
As a labeled analog, it can be used to trace the fate of specific atoms in a reaction, providing insights into the molecular and cellular effects of the compound’s action .
Action Environment
It’s worth noting that the compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It also has specific storage requirements to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs This suggests that “tert-Butyl-d9-amine Hydrobromide” could interact with various enzymes, proteins, and other biomolecules in the body, potentially altering their function or activity
Cellular Effects
Deuterium-labeled compounds can influence cell function by altering the kinetics of biochemical reactions This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a deuterium-labeled compound, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl-d9-amine involves several steps:
Methanol-D4 Preparation: Methanol-D4 is prepared by cooling methanol to 0°C and adding iodine and red phosphorus. The resulting methyl iodide-D3 is distilled.
tert-Butanol-D6 Preparation: Methyl iodide-D3 is reacted with acetone-D6 at room temperature for 3 hours, followed by quenching with dilute hydrochloric acid to obtain tert-butanol-D6.
tert-Butylamine-d9 Preparation: tert-Butanol-D6 is reacted with imine chloride and a catalyst at -10°C for 2 hours.
Industrial Production Methods: Industrial production methods for tert-Butyl-d9-amine Hydrobromide are not well-documented in the public domain. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl-d9-amine can undergo nucleophilic substitution reactions due to the presence of the amine group.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: tert-Butyl-d9-amine can be reduced to form simpler amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and conditions typically involve solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Alkylated amines.
Oxidation Reactions: Oxides or other oxidized derivatives.
Reduction Reactions: Reduced amines or simpler amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis .
- Serves as a reference standard in various analytical techniques.
Biology:
Medicine:
- Potential applications in drug development and pharmacokinetics studies due to its stable isotope labeling.
Industry:
- Employed in the synthesis of other deuterated compounds for various industrial applications.
Comparison with Similar Compounds
tert-Butylamine: A non-deuterated analog with similar chemical properties but lacks the stable isotope labeling.
tert-Butyl-d9-alcohol: Another deuterated compound used in similar research applications.
tert-Butyl-d9-chloride: A deuterated compound used in organic synthesis.
Uniqueness: tert-Butyl-d9-amine Hydrobromide is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise quantification and tracing in complex biochemical processes, making it a valuable tool in proteomics and other research fields .
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKAPARXKPTKBK-KYRNGWDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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